(3-methylisoquinolin-1-yl)methanamine
Description
(3-Methylisoquinolin-1-yl)methanamine is a secondary amine derivative featuring a methyl-substituted isoquinoline core. The methanamine moiety (-CH₂NH₂) serves as a versatile functional group, enabling interactions with biological targets such as enzymes and transporters.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(3-methylisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-6-9-4-2-3-5-10(9)11(7-12)13-8/h2-6H,7,12H2,1H3 |
InChI Key |
AKXYQZHDMMUZDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=N1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-methylisoquinolin-1-yl)methanamine can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring . Another method involves the condensation of aryl ketones and hydroxylamine, followed by rhodium (III)-catalyzed C-H bond activation and cyclization with an internal alkyne .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . This method, although traditional, is still widely used due to its efficiency in isolating isoquinoline compounds.
Chemical Reactions Analysis
Types of Reactions: (3-methylisoquinolin-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Substitution: Nucleophilic substitution reactions can occur at the C4 position due to the activation of this site towards nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: N-oxides
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Various substituted isoquinoline derivatives
Scientific Research Applications
(3-methylisoquinolin-1-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-methylisoquinolin-1-yl)methanamine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences among selected methanamine derivatives:
Key Observations :
Activity Trends :
Physicochemical and Pharmacological Properties
- Solubility : Methoxy-rich compounds (e.g., ) are likely more water-soluble than methyl-substituted analogues due to increased polarity.
- Therapeutic Potential: Isoquinoline methanamines are prioritized for antibacterial development, while benzotriazole derivatives show broader antimicrobial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
